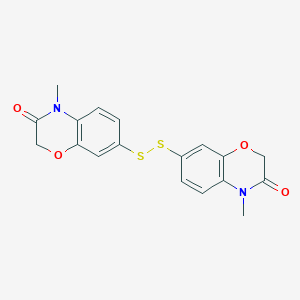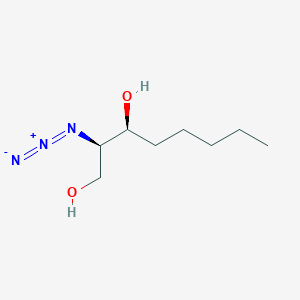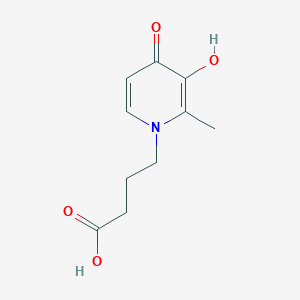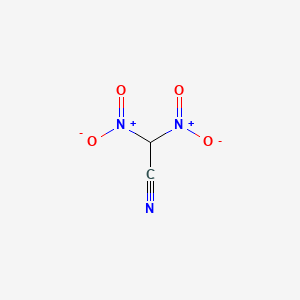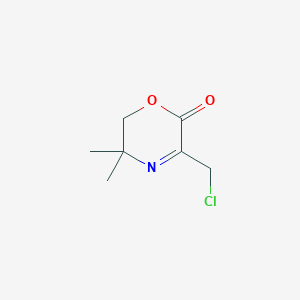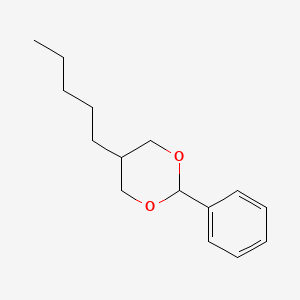silane CAS No. 138098-97-2](/img/structure/B14277367.png)
[(Buta-1,3-dien-2-yl)oxy](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Buta-1,3-dien-2-yl)oxysilane is an organosilicon compound characterized by the presence of a butadiene moiety attached to a triethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)oxysilane typically involves the reaction of butadiene with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where butadiene reacts with triethylsilane in the presence of a platinum catalyst under controlled temperature and pressure conditions . The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of butadiene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of (Buta-1,3-dien-2-yl)oxysilane follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(Buta-1,3-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions may require the presence of a catalyst or specific reaction conditions to proceed efficiently.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent used.
Applications De Recherche Scientifique
(Buta-1,3-dien-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: It is employed in the development of silicon-based materials with unique properties, such as improved thermal stability and mechanical strength.
Biological Studies: Research is ongoing to explore the potential biological activities of organosilicon compounds, including (Buta-1,3-dien-2-yl)oxysilane.
Mécanisme D'action
The mechanism of action of (Buta-1,3-dien-2-yl)oxysilane involves its interaction with molecular targets through its reactive silicon and butadiene moieties. The silicon atom can form bonds with various nucleophiles, while the butadiene moiety can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Buta-1,3-dien-2-yloxy)trimethylsilane: Similar structure but with trimethylsilane instead of triethylsilane.
(Buta-1,3-dien-2-yloxy)tert-butyl-dimethylsilane: Contains a tert-butyl-dimethylsilane group.
(Buta-2,3-dien-1-yloxy)(tert-butyl)dimethylsilane: Another variant with a different substitution pattern on the butadiene moiety.
Uniqueness
(Buta-1,3-dien-2-yl)oxysilane is unique due to its specific combination of a butadiene moiety with a triethylsilane group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
138098-97-2 |
|---|---|
Formule moléculaire |
C10H20OSi |
Poids moléculaire |
184.35 g/mol |
Nom IUPAC |
buta-1,3-dien-2-yloxy(triethyl)silane |
InChI |
InChI=1S/C10H20OSi/c1-6-10(5)11-12(7-2,8-3)9-4/h6H,1,5,7-9H2,2-4H3 |
Clé InChI |
MUXIGSJDFFWNBV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
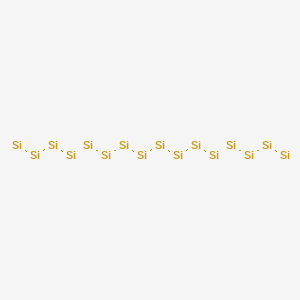
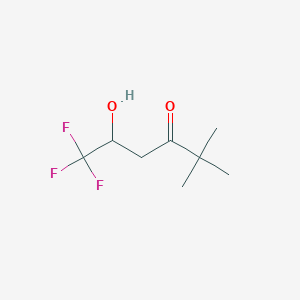
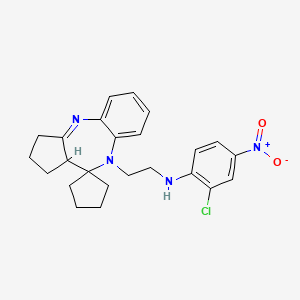
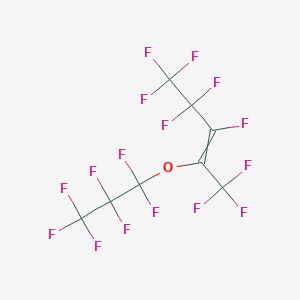
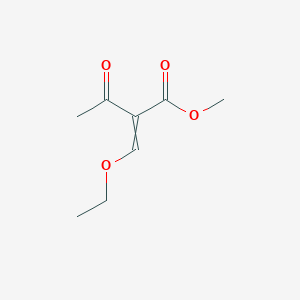
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
